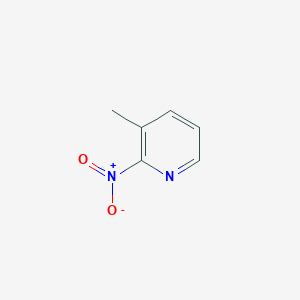![molecular formula C24H47N3O3Si B096925 Tris[2-(diethylamino)ethoxy]phenylsilane CAS No. 17146-76-8](/img/structure/B96925.png)
Tris[2-(diethylamino)ethoxy]phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(diethylamino)ethoxy]phenylsilane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three 2-diethylaminoethoxy groups
Vorbereitungsmethoden
The synthesis of Tris[2-(diethylamino)ethoxy]phenylsilane typically involves the reaction of phenyltrichlorosilane with 2-diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with 2-diethylaminoethoxy groups. The general reaction scheme is as follows:
PhSiCl3+3(Et2NCH2CH2OH)→PhSi(OCH2CH2NEt2)3+3HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Tris[2-(diethylamino)ethoxy]phenylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and subsequently siloxanes.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The 2-diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases, depending on the desired transformation. Major products formed include silanols, siloxanes, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tris[2-(diethylamino)ethoxy]phenylsilane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: It is utilized in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Wirkmechanismus
The mechanism by which Tris[2-(diethylamino)ethoxy]phenylsilane exerts its effects is primarily through the formation of siloxane bonds. The compound can undergo hydrolysis to form silanols, which then condense to form siloxane linkages. These linkages are responsible for the compound’s ability to enhance the mechanical and thermal properties of materials. Additionally, the presence of the phenyl group can influence the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Tris[2-(diethylamino)ethoxy]phenylsilane can be compared with other similar compounds, such as:
Phenyltris(dimethylsiloxy)silane: This compound has dimethylsiloxy groups instead of 2-diethylaminoethoxy groups. It is used in similar applications but may have different reactivity and properties due to the different substituents.
Phenyltriethoxysilane: This compound has ethoxy groups instead of 2-diethylaminoethoxy groups. It is commonly used as a coupling agent and in the production of silane-modified polymers.
Phenyltrimethoxysilane: Similar to Phenyltriethoxysilane, but with methoxy groups. It is used in coatings and adhesives for its ability to improve adhesion and durability.
The uniqueness of this compound lies in the presence of the 2-diethylaminoethoxy groups, which can impart specific reactivity and properties that are beneficial for certain applications.
Eigenschaften
CAS-Nummer |
17146-76-8 |
|---|---|
Molekularformel |
C24H47N3O3Si |
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
2-[bis[2-(diethylamino)ethoxy]-phenylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C24H47N3O3Si/c1-7-25(8-2)18-21-28-31(24-16-14-13-15-17-24,29-22-19-26(9-3)10-4)30-23-20-27(11-5)12-6/h13-17H,7-12,18-23H2,1-6H3 |
InChI-Schlüssel |
AODUXVBVLDHNPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](C1=CC=CC=C1)(OCCN(CC)CC)OCCN(CC)CC |
Key on ui other cas no. |
17146-76-8 |
Synonyme |
Tris[2-(diethylamino)ethoxy]phenylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)












